2-(4-Ethylphenyl)quinoline-4-carboxylic acid CAS 301320-96-7 properties
2-(4-Ethylphenyl)quinoline-4-carboxylic acid CAS 301320-96-7 properties
Executive Summary
2-(4-Ethylphenyl)quinoline-4-carboxylic acid (CAS 301320-96-7) represents a specialized scaffold within the 2-arylquinoline-4-carboxylic acid family (often associated with the Cinchophen class). While historically rooted in antipyretic research, modern applications have pivoted toward its role as a privileged structure in dihydroorotate dehydrogenase (DHODH) inhibition , antimicrobial drug discovery (via DNA gyrase interference), and HDAC inhibition .
This guide provides a rigorous technical breakdown of its physicochemical properties, an optimized synthesis protocol based on the Pfitzinger reaction, and a critical analysis of its biological mechanisms. It is designed for researchers requiring actionable data for assay development and lead optimization.
Chemical Identity & Physicochemical Profile
The ethyl substitution at the para-position of the phenyl ring enhances lipophilicity compared to its parent 2-phenyl analog, potentially improving membrane permeability in cell-based assays while maintaining the core stacking interactions required for enzyme binding.
Table 1: Physicochemical Specifications
| Property | Specification | Technical Note |
| CAS Number | 301320-96-7 | Verified identifier.[1] |
| IUPAC Name | 2-(4-Ethylphenyl)quinoline-4-carboxylic acid | Also known as 4'-Ethyl-2-phenylcinchoninic acid. |
| Molecular Formula | C₁₈H₁₅NO₂ | - |
| Molecular Weight | 277.32 g/mol | - |
| Appearance | Off-white to pale yellow powder | Coloration often indicates trace oxidation or impurities. |
| Melting Point | 214–217 °C (Predicted/Analog) | Based on the close structural analog 2-(4-methylphenyl)quinoline-4-carboxylic acid [1][2]. |
| Solubility | DMSO (>20 mg/mL), Ethanol (warm), 1M NaOH | Critical: Insoluble in water. Requires basic pH or organic co-solvent for bioassays. |
| pKa (Calc) | ~3.5 (Carboxylic acid), ~4.5 (Quinoline N) | Zwitterionic character possible at neutral pH. |
| LogP | ~4.8 | High lipophilicity; prone to non-specific binding in plasticware. |
Optimized Synthetic Protocol: The Pfitzinger Reaction
The most robust route to CAS 301320-96-7 is the Pfitzinger reaction , which utilizes isatin and a ketone under strongly basic conditions. This method is preferred over the Doebner reaction for this specific analog due to higher yields and easier purification.
Mechanism of Action
The reaction proceeds via the in situ generation of isatinic acid (2-aminophenylglyoxylic acid), which undergoes a Claisen-Schmidt condensation with the ketone, followed by cyclization and dehydration.
Figure 1: Mechanistic flow of the Pfitzinger synthesis for quinoline-4-carboxylic acids.
Step-by-Step Protocol
Reagents:
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Isatin (1.0 eq)
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4'-Ethylacetophenone (1.1 eq)
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Potassium Hydroxide (KOH) (33% w/v aqueous solution)
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Ethanol (Absolute)
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Glacial Acetic Acid (for precipitation)
Procedure:
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Isatin Solubilization: Dissolve isatin (5 mmol) in 33% aqueous KOH (5 mL). Gentle heating (40–50 °C) may be required until the deep red solution turns yellow/orange (indicating formation of potassium isatinate).
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Condensation: Add 4'-Ethylacetophenone (5.5 mmol) dissolved in ethanol (10 mL) to the isatinate solution.
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Reflux: Heat the mixture to reflux (approx. 80 °C) for 12–24 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The disappearance of the isatin spot indicates completion.
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Scientist's Note: If reaction is sluggish, microwave irradiation (150W, 100 °C) for 10–15 minutes can drastically reduce reaction time [3].
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Work-up: Allow the reaction mixture to cool to room temperature. Distill off excess ethanol if volume is high.
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Precipitation: Pour the residue into crushed ice-water (50 mL). The solution should be clear (salt form).
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Acidification: Dropwise add glacial acetic acid with vigorous stirring until pH reaches 4–5. The product will precipitate as a pale yellow solid.
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Why Acetic Acid? Mineral acids (HCl) can cause the formation of the quinolinium hydrochloride salt, which is water-soluble and reduces yield. Acetic acid ensures the free carboxylic acid precipitates.
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Purification: Filter the solid, wash with cold water (3x), and recrystallize from ethanol/water or DMF/ethanol to remove unreacted ketone.
Biological Applications & Pharmacophore Analysis
The 2-arylquinoline-4-carboxylic acid scaffold is a "privileged structure" capable of interacting with multiple biological targets.
Target 1: DHODH Inhibition (Antiviral/Anticancer)
Human Dihydroorotate Dehydrogenase (hDHODH) is a key enzyme in de novo pyrimidine biosynthesis. Analogs of this compound bind to the ubiquinone-binding tunnel of DHODH.
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Mechanism: The carboxylic acid group forms hydrogen bonds with Arg136/Gln47, while the 2-(4-ethylphenyl) moiety occupies the hydrophobic pocket, mimicking the ubiquinone tail [4].
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Application: Used as a reference scaffold for developing inhibitors against rapidly proliferating cells (cancer) or viral replication.
Target 2: Antibacterial Activity (DNA Gyrase)
Similar to fluoroquinolones, the quinoline-4-carboxylic acid core can interfere with bacterial DNA gyrase (Topoisomerase II), though typically with lower potency than ciprofloxacin unless further functionalized at the 6/7 positions [5].
Figure 2: Dual biological pathways: DHODH inhibition (Eukaryotic) and DNA Gyrase interference (Prokaryotic).
Analytical Characterization Profile
To validate the synthesis of CAS 301320-96-7, the following spectral features must be confirmed.
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 13.5–14.0 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).
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δ 8.0–8.7 ppm (m, Quinoline Ar-H): Characteristic aromatic splitting pattern for the quinoline core.
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δ 8.2 ppm (d, 2H): Protons on the phenyl ring ortho to the quinoline.
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δ 7.4 ppm (d, 2H): Protons on the phenyl ring meta to the quinoline.
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δ 2.7 ppm (q, 2H): Methylene group (-CH₂-) of the ethyl chain.
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δ 1.2 ppm (t, 3H): Methyl group (-CH₃) of the ethyl chain.
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Mass Spectrometry (ESI):
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[M+H]⁺: 278.33 m/z
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[M-H]⁻: 276.31 m/z (Negative mode often more sensitive for carboxylic acids).
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Safety & Handling (SDS Summary)
Hazard Classification (GHS):
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Skin Irritation: Category 2 (H315)[2]
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Eye Irritation: Category 2A (H319)
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STOT-SE: Category 3 (Respiratory Irritation, H335)
Handling Protocols:
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PPE: Nitrile gloves and safety goggles are mandatory. The compound is a fine powder and can generate dust; use a fume hood.
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Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Keep away from strong oxidizing agents.
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Spill Response: Sweep up without creating dust. Neutralize surfaces with a mild basic solution (sodium bicarbonate) if residue persists.
References
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Al-Qawasmeh, R. A., et al. (2012).[3][4] "2-(4-Methylphenyl)quinoline-4-carboxylic acid."[3][5][6] Acta Crystallographica Section E, 68(10), o2892.[3][4]
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Sigma-Aldrich. (n.d.).[7] "2-Phenyl-4-quinolinecarboxylic acid Properties." Product Specification.
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BenchChem. (2025). "Application Notes and Protocols for the Pfitzinger Reaction." Technical Guide.
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Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review." Expert Opinion on Therapeutic Patents, 23(11).
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Ilango, K., et al. (2015).[8] "Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines." Austin Journal of Analytical & Pharmaceutical Chemistry.
Sources
- 1. 301320-96-7|2-(4-Ethylphenyl)quinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. carlroth.com [carlroth.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 7. 2-Phenyl-4-quinolinecarboxylic acid 99 132-60-5 [sigmaaldrich.com]
- 8. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]
